N-(4-chlorophenyl)morpholine-4-carbothioamide
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Overview
Description
N-(4-chlorophenyl)morpholine-4-carbothioamide is a thiourea derivative that has garnered attention due to its diverse biological activities and potential applications in various fields. This compound is characterized by the presence of a morpholine ring and a chlorophenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)morpholine-4-carbothioamide typically involves the reaction of 4-chloroaniline with morpholine-4-carbothioamide. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure high yield and purity. The general reaction scheme is as follows:
Step 1: Dissolve 4-chloroaniline in a suitable solvent (e.g., ethanol).
Step 2: Add morpholine-4-carbothioamide to the solution.
Step 3: Heat the reaction mixture to a specific temperature (e.g., 60-80°C) and stir for several hours.
Step 4: Cool the reaction mixture and filter the precipitate.
Step 5: Purify the product by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods help in achieving higher throughput and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)morpholine-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in the synthesis of other compounds.
Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Potential use as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Used in the development of chemosensors and as an anticorrosion agent.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)morpholine-4-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. The compound’s anti-inflammatory effects are linked to its inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
Comparison with Similar Compounds
N-(4-chlorophenyl)morpholine-4-carbothioamide can be compared with other thiourea derivatives and morpholine-containing compounds:
N-Phenylmorpholine-4-carbothioamide: Similar structure but lacks the chlorophenyl group, which may result in different biological activities.
N-acyl-morpholine-4-carbothioamides: These compounds have acyl groups instead of the chlorophenyl group, leading to variations in reactivity and applications.
Morpholine derivatives: Compounds like morpholine-4-carboxamide exhibit different chemical properties and applications due to the absence of the thiourea group.
The uniqueness of this compound lies in its combination of the morpholine ring, chlorophenyl group, and thiourea moiety, which collectively contribute to its diverse chemical reactivity and biological activities.
Properties
IUPAC Name |
N-(4-chlorophenyl)morpholine-4-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2OS/c12-9-1-3-10(4-2-9)13-11(16)14-5-7-15-8-6-14/h1-4H,5-8H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPSTFXXNABJQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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